5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol: is an organic compound with the molecular formula C8H8FNO4 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol typically involves the nitration of 5-fluoro-2-methoxybenzyl alcohol. The nitration process introduces a nitro group into the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The alcohol group in 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde or 5-Fluoro-2-methoxy-4-nitrobenzoic acid.
Reduction: 5-Fluoro-2-methoxy-4-aminobenzyl Alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine and nitro substitutions on biological activity. It may also be explored for its potential as a precursor in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol is primarily determined by its functional groups. The nitro group is electron-withdrawing, which can influence the reactivity of the benzene ring. The methoxy group is electron-donating, which can stabilize certain reaction intermediates. The fluorine atom can affect the compound’s overall polarity and reactivity. These combined effects make the compound versatile in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-nitrobenzyl Alcohol: Similar structure but lacks the methoxy group.
4,5-Dimethoxy-2-nitrobenzyl Alcohol: Contains an additional methoxy group.
5-Hydroxy-2-nitrobenzyl Alcohol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring.
Eigenschaften
CAS-Nummer |
2006278-11-9 |
---|---|
Molekularformel |
C8H8FNO4 |
Molekulargewicht |
201.15 g/mol |
IUPAC-Name |
(5-fluoro-2-methoxy-4-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO4/c1-14-8-3-7(10(12)13)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
AXQXBFNYITUYKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CO)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.